4-Nitroindole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

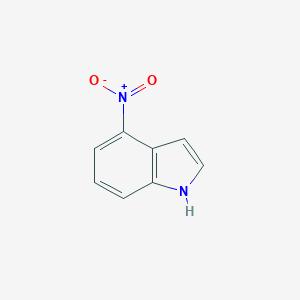

IUPAC Name |

4-nitro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-5,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVZKLJDKGRZJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197243 |

Source

|

| Record name | Indole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4769-97-5 |

Source

|

| Record name | 4-Nitroindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4769-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004769975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Nitroindole: A Comprehensive Technical Guide for Researchers

CAS Number: 4769-97-5

This technical guide provides an in-depth overview of 4-nitroindole, a key heterocyclic compound utilized in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its properties, synthesis, and its role as a precursor to various biologically active molecules.

Core Properties of this compound

This compound is a yellow to brown crystalline solid at room temperature.[1][2] Its chemical structure, characterized by an indole (B1671886) ring substituted with a nitro group at the fourth position, makes it a valuable intermediate in organic synthesis.[3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 4769-97-5 | [1][2][4] |

| Molecular Formula | C₈H₆N₂O₂ | [1][4] |

| Molecular Weight | 162.15 g/mol | [4][5] |

| Appearance | Yellow to Brown Crystalline Solid/Powder | [1][2] |

| Melting Point | 205-207 °C | [4] |

| Boiling Point | 362.6 ± 15.0 °C at 760 mmHg | [6] |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

| Solubility | Soluble in Acetone, Dichloromethane, Ethyl Acetate, Methanol | [1] |

| pKa | 14.76 ± 0.30 (Predicted) | [1] |

| LogP | 1.87 | [6] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, with one notable approach being a modification of the Reissert indole synthesis.[6] This involves the cyclization of a substituted nitrophenyl derivative. Alternative routes include the Fischer indole synthesis starting from the appropriate nitrophenylhydrazine.[4]

The reactivity of the this compound scaffold is centered around the indole nucleus and the nitro group. The indole nitrogen can be alkylated or acylated, and the aromatic ring can undergo further substitution reactions. The nitro group can be reduced to an amino group, providing a key functional handle for the synthesis of a diverse range of derivatives. This versatility makes this compound a crucial building block for creating more complex molecules with potential therapeutic applications.[3]

Role in Drug Discovery and Development

This compound is a pivotal starting material for the synthesis of a multitude of compounds with significant biological activities.[7] Its derivatives have been investigated as:

-

Protein Kinase C (PKC) Inhibitors: As potential antiproliferative agents for cancer therapy.[5]

-

Cannabinoid Receptor 2 (CB2) Ligands: For the development of therapeutics targeting inflammatory and neuropathic pain.[5]

-

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: For the treatment of migraines.[5]

-

Anti-angiogenic Agents: To inhibit the formation of new blood vessels, a key process in tumor growth.[5]

-

Tryptophan Dioxygenase Inhibitors: As potential immunomodulators in cancer treatment.[5]

Experimental Protocols

While specific biological assay protocols for this compound itself are not widely published, its derivatives are frequently evaluated in various assays. Below is a representative experimental protocol for a Protein Kinase C (PKC) inhibition assay, a common application for compounds derived from this compound.

Experimental Protocol: In Vitro Protein Kinase C (PKC) Inhibition Assay

Objective: To determine the inhibitory activity of a test compound (derived from this compound) on PKC enzyme activity.

Materials:

-

Recombinant human PKC isoenzyme

-

PKC substrate peptide (e.g., myelin basic protein)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)

-

Test compound stock solution (in DMSO)

-

96-well filter plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the PKC substrate peptide, and the diluted test compound.

-

Initiate the kinase reaction by adding the recombinant PKC enzyme and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

-

Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Add scintillation fluid to each well and quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of PKC inhibition for each concentration of the test compound relative to a control (DMSO vehicle).

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a representative signaling pathway targeted by derivatives of this compound and a general experimental workflow for assessing their biological activity.

Caption: Protein Kinase C (PKC) Signaling Pathway Inhibition.

Caption: Drug Discovery Workflow Using this compound Derivatives.

References

- 1. goldbio.com [goldbio.com]

- 2. Inhibition of protein kinase C activity promotes heat-induced apoptosis in RIF-1 but not in TR-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Nitroindole: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Synthesis, and Biological Relevance of 4-Nitroindole for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various research and development sectors. The document details its fundamental molecular and physical properties, provides a step-by-step experimental protocol for its synthesis, and explores its emerging role in oncology research, particularly in the context of c-Myc oncogene regulation.

Core Molecular and Physical Properties

This compound is a solid, crystalline compound, appearing as a yellow to brown powder.[1][2] Its molecular and physical characteristics are crucial for its application in organic synthesis and drug design.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O₂ | [1][3] |

| Molecular Weight | 162.15 g/mol | [1][3] |

| Melting Point | 203-207 °C | [2] |

| Appearance | Yellow to brown crystalline powder | [1][2] |

| Solubility | Soluble in acetone, dichloromethane (B109758), ethyl acetate, and methanol. | [2] |

| CAS Number | 4769-97-5 | [1] |

Experimental Protocol: Synthesis of this compound

The following protocol is a detailed method for the synthesis of this compound, adapted from a procedure published in Organic Syntheses.[1] This synthesis involves the preparation of an intermediate, ethyl N-(2-methyl-3-nitrophenyl)formimidate, followed by its cyclization to form this compound.

Part A: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate

-

Reaction Setup: In a 1-liter, one-necked, round-bottomed flask equipped with a Claisen condenser and a drying tube, combine 200 g (1.35 mol) of freshly distilled triethyl orthoformate, 1 g of p-toluenesulfonic acid, and 152 g (1 mol) of 2-methyl-3-nitroaniline.[1]

-

Reaction: Heat the solution to 120°C. Continuously distill off the ethanol (B145695) that forms over approximately 1 hour.[1]

-

Purification: Perform a fractional vacuum distillation of the residue. The imidate ester will be collected at 156–158°C/6 mm as a light-yellow oil that solidifies upon cooling (mp 57–58°C). The expected yield is approximately 184 g (88%).[1]

Part B: Synthesis of this compound

-

Preparation of Reagent: In a 200-mL beaker, dissolve 22 g (0.15 mol) of diethyl oxalate (B1200264) in 50 mL of dry dimethylformamide. While cooling and stirring vigorously, add 11 g (0.13 mol) of potassium ethoxide.[1]

-

Cyclization Reaction: Immediately (within a few seconds), pour the resulting solution into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry dimethyl sulfoxide.[1]

-

Reaction Conditions: Stir the deep-red solution for 1 hour at approximately 40°C. The reaction can be monitored by TLC using dichloromethane as the eluent.[1]

-

Precipitation: Transfer the solution to a 1-liter beaker and add water while stirring to induce the smooth precipitation of this compound.[1]

-

Isolation and Purification: Filter the product and dry it to obtain a brownish-yellow solid. This crude product can be purified by sublimation at 170°C/0.5 mm or by recrystallization from methanol, ethanol, or acetonitrile (B52724) to yield yellow crystals with a melting point of 204–206°C. The final yield is approximately 11.5 g (71%).[1]

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the broader class of nitroindoles, particularly 5-nitroindole (B16589) derivatives, has garnered significant interest in oncology for its potential to target the c-Myc oncogene.[4] The c-Myc protein is a transcription factor that is overexpressed in a majority of human cancers and plays a critical role in cell proliferation and survival.[4]

Derivatives of 5-nitroindole have been shown to bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc gene.[2][4] This stabilization inhibits the transcription of the c-Myc gene, leading to a downregulation of the c-Myc protein.[2][4] The reduction in c-Myc levels disrupts the cell cycle, leading to cell cycle arrest and the induction of apoptosis.[2][4] Furthermore, some of these compounds have been observed to increase the intracellular concentration of reactive oxygen species (ROS), which contributes to their cytotoxic effects on cancer cells.[2][4]

Below is a diagram illustrating the proposed mechanism of action for 5-nitroindole derivatives in the downregulation of c-Myc expression.

Caption: Proposed signaling pathway of 5-nitroindole derivatives.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The provided data and protocols for this compound, along with the mechanistic insights into the biological activities of related nitroindole compounds, aim to facilitate further research and development in this promising area.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Nitroindole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical and physical properties of 4-nitroindole, a significant heterocyclic compound in medicinal chemistry and organic synthesis. It serves as a technical resource, consolidating key data, experimental protocols, and applications to support research and development endeavors.

Core Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] Its fundamental properties are summarized below, providing a quantitative basis for its use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O₂ | [2][3][4] |

| Molecular Weight | 162.15 g/mol | [2][3][4][5] |

| Melting Point | 203-207 °C | [2][6][7][8] |

| Boiling Point | 362.6 ± 15.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Appearance | Yellow Crystalline Solid | [4] |

| pKa | 14.76 ± 0.30 (Predicted) | |

| Flash Point | 173.1 °C | |

| Vapor Pressure | 3.98E-05 mmHg at 25°C | |

| Refractive Index | 1.723 | [1] |

Table 2: Solubility and Chromatographic Properties

| Property | Value | Source(s) |

| Solubility | Soluble in Acetone, Dichloromethane (B109758), Ethyl Acetate, Methanol. | |

| LogP | 2.6 | [4][5] |

| TLC Rf Value | 0.5 (in CH₂Cl₂) | [9] |

Table 3: Spectroscopic Data

| Property | Details | Source(s) |

| UV-Vis Absorption | The absorption spectrum extends into the visible range, further than other isomers like 3- and 5-nitroindole. | [10] |

| 1H NMR | Spectrum available (400 MHz in DMSO-d6). | [11] |

| IR, MS, 13C NMR | Spectral data are available through resources like ChemicalBook. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline key experimental protocols associated with this compound.

A common and practical synthesis of this compound is achieved through the Reissert indole (B1671886) synthesis mechanism.[9]

A. Preparation of Ethyl N-(2-methyl-3-nitrophenyl)formimidate:

-

Combine 2-methyl-3-nitroaniline, triethyl orthoformate, and an acid catalyst such as oxalic acid.[9][12]

-

Heat the solution to 120°C and continuously distill off the ethanol (B145695) formed over approximately 1 hour.[9]

-

Purify the residue via fractional vacuum distillation to yield the imidate ester as a light-yellow oil that solidifies upon cooling.[9]

B. Cyclization to this compound:

-

Prepare a complex by adding potassium ethoxide to a solution of diethyl oxalate (B1200264) in dry dimethylformamide (DMF) under cooling and vigorous stirring.[9]

-

Immediately pour this complex into a solution of the ethyl N-(2-methyl-3-nitrophenyl)formimidate in dry dimethyl sulfoxide (B87167) (DMSO).[9] Using DMSO helps prevent the precipitation of intermediate salts.[9]

-

Stir the resulting deep-red solution for 1 hour at approximately 40°C.[9] It is critical not to exceed this temperature to avoid the formation of by-products.[9][13]

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with dichloromethane as the mobile phase.[9]

-

Once the reaction is complete, transfer the solution to a beaker and add water while stirring to precipitate the this compound.[9]

-

Filter and dry the product to obtain a brownish-yellow solid.[9]

dot

Caption: Synthesis workflow for this compound.

Crude this compound can be purified to yield yellow crystals suitable for further use.[9]

-

Sublimation: Heat the crude solid at 170°C under a vacuum (0.5 mm) to obtain purified yellow crystals with a melting point of 204–205°C.[9]

-

Recrystallization: Alternatively, recrystallize the crude product from solvents such as methanol, ethanol, or acetonitrile (B52724) to yield brownish-yellow crystals with a melting point of 204–206°C.[9]

Reaction progress during synthesis can be monitored effectively using TLC.

-

Stationary Phase: Silica gel plate.

-

Mobile Phase: Dichloromethane (CH₂Cl₂).

-

Visualization: Develop the spots with an ethanolic solution of p-dimethylaminobenzaldehyde/HCl.

-

Results: The this compound product appears as a bright-red spot at an Rf of 0.5, while the starting imidate ester gives a yellow spot at an Rf of 0.6.[9]

To determine the molar absorption coefficient, a standard protocol can be followed.

-

Preparation: Prepare reference standards of this compound by dissolving the solid in a suitable solvent like 2-propanol to a known concentration (e.g., ~0.2 mg/mL).[10]

-

Measurement: Record the absorption spectrum over a range of 200–700 nm using a spectrophotometer.[10]

-

Calculation: Convert the absorbance values to molar absorption coefficients using the Beer-Lambert law. Ensure the peak absorbance remains below 1 to maintain linearity.[10]

Reactivity and Stability

Understanding the stability and reactivity of this compound is essential for its handling, storage, and application in synthesis.

-

Thermal Stability: this compound is generally stable under normal conditions.[13] However, by-products may form at elevated temperatures, such as those above 40°C during its synthesis.[9][13]

-

Storage: For long-term storage, it is recommended to keep the compound in a dark place, under an inert atmosphere, at room temperature. GoldBio suggests storing at 4-5°C and protecting from light.

-

Reactivity: this compound is a versatile intermediate in organic synthesis.[14] It serves as a reactant for the preparation of a wide range of biologically active molecules and complex heterocyclic systems.[3][15][14] This includes its use in synthesizing:

-

Sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors[3]

dot

Caption: Logic for a forced degradation stability study.

Applications in Research and Drug Development

This compound is a key building block in the development of new chemical entities with therapeutic potential.[14] Its importance spans several domains of chemical and biological research.

-

Pharmaceutical Development: It is a crucial intermediate for synthesizing pharmaceuticals.[4][7][14] The indole scaffold is prevalent in many biologically active compounds, and the nitro group at the 4-position provides a reactive handle for further chemical modification.[16] It is used to prepare compounds for treating pain and inflammation and as potential anticancer immunomodulators.[3][7]

-

Biochemical Reagent: this compound is used as a biochemical reagent in life science research to study cellular processes and mechanisms of action.[2][14][17]

-

Materials Science: The unique electronic properties of this compound make it a candidate for exploration in the creation of advanced materials, such as polymers and coatings, and in the field of organic electronics.[14]

-

Analytical Chemistry: It can serve as a reagent in analytical methods like chromatography to aid in the detection of other substances.[14]

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | CAS#:4769-97-5 | Chemsrc [chemsrc.com]

- 3. This compound 97 4769-97-5 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 4-Nitro-1H-indole | C8H6N2O2 | CID 145766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 4769-97-5 [sigmaaldrich.com]

- 7. This compound | 4769-97-5 [chemicalbook.com]

- 8. This compound 97 4769-97-5 [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound(4769-97-5) 1H NMR [m.chemicalbook.com]

- 12. CN101823992A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. goldbio.com [goldbio.com]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

The Elusive Crystal Structure of 4-Nitroindole: A Technical Guide for Researchers

For Immediate Release

While 4-nitroindole is a valuable building block in medicinal chemistry and materials science, a comprehensive, publicly available, experimentally determined crystal structure remains elusive. This technical guide provides researchers, scientists, and drug development professionals with the known physicochemical properties of this compound and outlines a detailed experimental protocol for the determination of its crystal structure. The methodologies described herein are based on standard practices in single-crystal X-ray crystallography and are intended to serve as a roadmap for future research in this area.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for the handling, storage, and design of crystallization experiments.

| Property | Value |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol [1][2] |

| Appearance | Yellow Crystalline Solid[3] |

| Melting Point | 205-207 °C[4][5] |

| Solubility | Soluble in Acetone, Dichloromethane, Ethyl Acetate, Methanol[3] |

| CAS Number | 4769-97-5[1][5][6] |

Experimental Protocol for Crystal Structure Determination

The following sections detail the necessary steps to determine the single-crystal X-ray structure of this compound.

Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. The choice of solvent and crystallization technique is critical.

a. Solvent Selection: Based on its known solubility, a variety of solvents should be screened. These include, but are not limited to:

-

Methanol

-

Ethanol

-

Acetonitrile

-

Ethyl acetate

-

Dichloromethane

-

Toluene

-

Mixtures of the above solvents

b. Crystallization Techniques: Several methods can be employed to induce crystallization:

-

Slow Evaporation: A saturated solution of this compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of crystals.

-

Vapor Diffusion (Liquid-Liquid): A concentrated solution of this compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent (the anti-solvent) in which this compound is poorly soluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, and the anti-solvent vapor diffuses into the this compound solution, gradually reducing its solubility and promoting crystal growth.

-

Cooling Crystallization: A saturated solution of this compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, the following steps are performed to collect and analyze the diffraction data.

a. Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and a cryo-loop. The mounted crystal is then placed on the diffractometer.

b. Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used. The instrument bombards the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction images are collected.

c. Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This is typically done using software provided with the diffractometer.

d. Structure Solution and Refinement: The processed data is then used to solve the crystal structure. This involves determining the positions of the atoms in the unit cell.

-

Structure Solution: Direct methods or Patterson methods are commonly used to obtain an initial model of the structure.

-

Structure Refinement: The initial model is then refined using a least-squares method to improve the agreement between the observed and calculated structure factors. The positions of the hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Logical Workflow for Crystal Structure Determination

The overall process for determining the crystal structure of this compound is summarized in the following diagram.

Caption: A flowchart illustrating the key stages in determining the crystal structure of this compound.

Conclusion

While the definitive crystal structure of this compound has not yet been reported in publicly accessible databases, this guide provides the necessary framework for its determination. The outlined protocols for crystal growth and single-crystal X-ray diffraction, along with the summarized physicochemical data, offer a solid foundation for researchers to undertake this important structural investigation. The elucidation of the precise three-dimensional arrangement of this compound in the solid state will undoubtedly contribute to a deeper understanding of its properties and facilitate its application in the development of novel pharmaceuticals and functional materials.

References

- 1. 4-Nitro-1H-indole | C8H6N2O2 | CID 145766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitroindole | C8H6N2O2 | CID 43297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | CAS#:4769-97-5 | Chemsrc [chemsrc.com]

- 5. This compound | 4769-97-5 [chemicalbook.com]

- 6. This compound | 4769-97-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-Nitroindole

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-nitroindole, a valuable building block in medicinal chemistry and materials science.[1][2] The document details reaction mechanisms, presents quantitative data, and offers detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction

This compound is a key intermediate used in the synthesis of a wide range of biologically active compounds, including inhibitors of tryptophan dioxygenase for potential cancer immunotherapy, protein kinase C inhibitors, and CGRP receptor antagonists.[1][2] Its synthesis can be challenging due to the directing effects of the indole (B1671886) nucleus in electrophilic substitution reactions, which typically favor substitution at other positions. This guide explores the most effective methods for the targeted synthesis of the 4-nitro isomer.

Primary Synthetic Strategies

Several strategies have been developed for the synthesis of this compound. The most practical and widely cited methods involve constructing the indole ring from a pre-nitrated benzene (B151609) derivative. Direct nitration of indole itself is generally not a viable route for obtaining the 4-nitro isomer in high yield.

Synthesis via Reissert-type Reaction (Bergman Synthesis)

One of the most effective and well-documented methods for preparing this compound starts from 2-methyl-3-nitroaniline.[3] This multi-step synthesis parallels the classical Reissert indole synthesis and provides a good yield of the final product.[3]

Reaction Mechanism:

The synthesis proceeds in two main stages:

-

Formation of an Imidate Ester: 2-Methyl-3-nitroaniline is reacted with triethyl orthoformate in the presence of an acid catalyst (like p-toluenesulfonic acid) to form ethyl N-(2-methyl-3-nitrophenyl)formimidate. This step converts the primary amine into a formimidate, which is a key intermediate for the subsequent cyclization.[3]

-

Reductive Cyclization: The formimidate is then treated with a strong base, potassium ethoxide, in the presence of diethyl oxalate. The base deprotonates the methyl group, creating a carbanion that attacks the diethyl oxalate. A subsequent intramolecular condensation (cyclization) and elimination of ethanol (B145695) leads to the formation of the indole ring. The final product, this compound, is obtained after precipitation and purification.[3]

References

Spectroscopic Profile of 4-Nitroindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-nitroindole (CAS: 4769-97-5), a crucial heterocyclic compound utilized in the synthesis of various biologically active molecules and therapeutic agents. Understanding its spectroscopic signature is fundamental for reaction monitoring, quality control, and structural elucidation in medicinal chemistry and drug development. This document summarizes its spectral characteristics, details the experimental protocols for data acquisition, and presents a logical workflow for its analysis.

Quantitative Spectroscopic Data

The following tables summarize the essential spectroscopic data for this compound, providing a clear reference for researchers.

Table 1: UV-Visible Absorption Data

| Parameter | Value | Solvent |

| λmax (Maximum Absorbance) | Broad peak, 300-400 nm | 2-Propanol |

The absorption spectrum of this compound notably extends into the visible range, distinguishing it from several of its other isomers.[1]

Table 2: Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 12.00 | N1-H |

| 8.08 | H5 |

| 7.93 | H7 |

| 7.79 | H2 |

| 7.24 | H6 |

| 7.08 | H3 |

¹³C NMR Spectroscopic Data (Predicted)

Experimental ¹³C NMR data for this compound is not widely available in public databases. The following are predicted chemical shifts.

| Chemical Shift (δ) ppm | Assignment |

| 141.2 | C4 |

| 139.1 | C7a |

| 128.4 | C2 |

| 125.7 | C3a |

| 121.2 | C6 |

| 117.1 | C5 |

| 114.9 | C7 |

| 102.3 | C3 |

Table 3: Mass Spectrometry (MS) Data

Electron Ionization (EI) Mass Spectrometry

| m/z (mass-to-charge) | Assignment | Description |

| 162 | [M]⁺ | Molecular Ion |

| 132 | [M - NO]⁺ | Loss of Nitric Oxide |

| 116 | [M - NO₂]⁺ | Loss of Nitrogen Dioxide |

The molecular ion peak is typically the base peak in the spectrum.[1]

Fluorescence Spectroscopy

This compound is expected to be weakly fluorescent or non-fluorescent. The nitro group (-NO₂) is a well-known electron-withdrawing group that often quenches fluorescence through processes like enhanced intersystem crossing. While other indole (B1671886) derivatives, such as 4-cyanoindole, are known to be significantly fluorescent, the presence of the nitro moiety in this compound dramatically alters its photophysical properties.

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

UV-Visible (UV-Vis) Spectroscopy

This protocol outlines the measurement of the absorbance spectrum of this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as spectroscopic grade 2-propanol or ethanol. The concentration should be adjusted so that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Instrumentation & Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as the blank reference.

-

Fill a second matched quartz cuvette with the this compound solution.

-

Set the instrument to scan a wavelength range of 200–700 nm to capture the full profile.[1]

-

-

Data Acquisition:

-

Perform a baseline correction or "auto-zero" with the blank cuvette in the sample beam path.

-

Place the sample cuvette in the beam path and acquire the absorption spectrum.

-

The resulting spectrum should be a plot of absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.

-

Ensure the sample is fully dissolved. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal reference (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

-

Instrumentation & Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune the spectrometer probe to the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift axis using the TMS or solvent reference signal.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Mass Spectrometry (MS)

This protocol details the analysis of this compound by mass spectrometry.

-

Sample Preparation & Introduction:

-

For analysis by Electron Ionization (EI), a solid probe or a direct insertion probe can be used. The sample is introduced into the ion source where it is heated and vaporized under high vacuum.

-

Alternatively, the sample can be dissolved in a volatile organic solvent and introduced via a gas chromatograph (GC-MS).

-

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

-

This bombardment removes an electron from the molecule, generating a positively charged molecular ion ([M]⁺) and causing characteristic fragmentation.

-

-

Mass Analysis & Detection:

-

The resulting ions are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion. The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Nitroindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-nitroindole. The information presented herein is intended to assist researchers in the accurate identification and characterization of this compound, which serves as a crucial building block in the synthesis of various biologically active molecules. This document details the characteristic chemical shifts, coupling constants, and signal multiplicities of the protons in this compound, supported by a summary of typical experimental protocols and a visual representation of the spin-spin coupling network.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals corresponding to the six protons of the molecule. The electron-withdrawing nature of the nitro group at the C4 position significantly influences the chemical shifts of the protons on the benzene (B151609) ring, leading to a characteristic downfield shift of these signals. The pyrrole (B145914) ring protons also exhibit predictable chemical shifts.

A summary of the ¹H NMR spectral data for this compound is presented in the table below. This data has been compiled from typical spectra recorded at 400 MHz.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | ~12.0 | Broad Singlet | - |

| H-5 | ~8.10 | Doublet | ~8.0 |

| H-6 | ~7.40 | Triplet | ~8.0 |

| H-7 | ~7.95 | Doublet | ~8.0 |

| H-2 | ~7.80 | Triplet | ~2.5 |

| H-3 | ~6.90 | Doublet of doublets | ~2.5, ~1.0 |

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound displays characteristic features that allow for the unambiguous assignment of each proton.

-

N-H Proton (H-1): The proton attached to the nitrogen atom of the indole (B1671886) ring typically appears as a broad singlet in the most downfield region of the spectrum, around 12.0 ppm. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

-

Benzene Ring Protons (H-5, H-6, H-7): The protons on the benzene portion of the indole ring are significantly affected by the C4-nitro group.

-

H-5 and H-7: These protons are ortho and para to the electron-withdrawing nitro group, respectively, and are thus deshielded, appearing at approximately 8.10 ppm and 7.95 ppm. They both appear as doublets due to coupling with the adjacent H-6 proton.

-

H-6: This proton is meta to the nitro group and is found at a relatively upfield position around 7.40 ppm. It appears as a triplet due to coupling with both H-5 and H-7.

-

-

Pyrrole Ring Protons (H-2, H-3):

-

H-2: This proton is adjacent to the nitrogen atom and appears as a triplet around 7.80 ppm, with coupling to the H-3 and H-1 protons.

-

H-3: This proton is coupled to both H-2 and the N-H proton, resulting in a doublet of doublets at approximately 6.90 ppm.

-

Experimental Protocols

The acquisition of a high-quality ¹H NMR spectrum of this compound requires adherence to standard experimental procedures. Below is a typical protocol for sample preparation and instrument parameters.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any solid particles.

NMR Instrument Parameters:

-

Spectrometer: A 400 MHz NMR spectrometer equipped with a standard proton probe.

-

Solvent: DMSO-d₆

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: Typically 16 to 64 scans are sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Visualization of Spin-Spin Coupling

The connectivity and coupling relationships between the protons of this compound can be visualized using a logical diagram. The following diagram, generated using the DOT language, illustrates the key ³J (three-bond) couplings that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Spin-spin coupling network in this compound.

An In-depth Technical Guide to the FT-IR Spectrum of 4-Nitroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-nitroindole, a crucial molecule in various research and development sectors. Understanding its vibrational properties through FT-IR spectroscopy is fundamental for structural elucidation, purity assessment, and monitoring chemical reactions. This document details the characteristic vibrational modes, presents a summary of quantitative data, and outlines a standard experimental protocol.

Introduction to FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds.[1][2] When a molecule like this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of energy.[3] An FT-IR spectrum plots the absorbed energy (as transmittance or absorbance) against the wavenumber (in cm⁻¹), creating a unique "fingerprint" of the molecule.[3][4]

The this compound molecule (C₈H₆N₂O₂) combines an indole (B1671886) bicyclic structure with a nitro (-NO₂) functional group. Its FT-IR spectrum is characterized by vibrations arising from the indole ring (N-H, C-H, C=C, and C-N bonds) and the prominent stretching modes of the nitro group.

Experimental Protocol: Acquiring the FT-IR Spectrum

A standard methodology for obtaining the FT-IR spectrum of a solid sample like this compound is outlined below.

Objective: To obtain a high-quality mid-infrared spectrum (4000-400 cm⁻¹) of solid this compound for structural analysis.

Materials:

-

Potassium bromide (KBr), spectroscopy grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any residual moisture, as water exhibits a broad O-H absorption band that can interfere with the spectrum.[1]

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dry KBr powder.

-

Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.

-

Transfer the powder to the pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the mid-IR range of 4000 cm⁻¹ to 400 cm⁻¹.

-

FT-IR Spectrum Analysis of this compound

The FT-IR spectrum of this compound can be divided into distinct regions corresponding to the vibrations of its specific functional groups. The region above 1500 cm⁻¹ is typically used for identifying functional groups, while the more complex region below 1500 cm⁻¹, known as the fingerprint region, is unique to the molecule as a whole.[3][4]

Data Presentation: Vibrational Mode Assignments

The following table summarizes the principal vibrational frequencies observed in the FT-IR spectrum of this compound and their corresponding assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3406 | Strong, Sharp | N-H stretching (indole ring) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1616 | Medium | C=C aromatic ring stretching |

| ~1550 - 1475 | Strong | Asymmetric NO₂ stretching |

| ~1456 | Medium | C-C ring stretching |

| ~1360 - 1290 | Strong | Symmetric NO₂ stretching |

| ~1336 | Medium | C-H in-plane bending |

| ~740 | Strong | C-H out-of-plane bending (ortho-disubstituted pattern) |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Detailed Interpretation of Vibrational Modes

A. Indole Ring Vibrations

-

N-H Stretching: A sharp, strong absorption band is typically observed around 3406 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.[7] The sharpness of this peak distinguishes it from the broader O-H peaks.[8]

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings (benzene and pyrrole) appear in the region of 3100-3000 cm⁻¹.

-

C=C and C-C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic system are found at medium intensities around 1616 cm⁻¹ and 1456 cm⁻¹.[7] These bands are characteristic of aromatic compounds.[4]

-

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are highly characteristic of the substitution pattern. For this compound, a strong peak around 740 cm⁻¹ is indicative of the ortho-disubstituted pattern on the benzene (B151609) portion of the indole ring. In-plane C-H bending modes can be observed at lower wavenumbers, such as ~1336 cm⁻¹.[7]

B. Nitro Group (NO₂) Vibrations

The nitro group is the most prominent feature in the spectrum due to the large change in dipole moment during its vibrations, leading to very strong absorption bands.

-

Asymmetric NO₂ Stretching: A very strong absorption band is found in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds.[9] This is one of the most characteristic peaks for identifying the presence of a nitro group.

-

Symmetric NO₂ Stretching: A second strong band, corresponding to the symmetric stretching of the N-O bonds, appears at a lower frequency, typically between 1360-1290 cm⁻¹.[9] The presence of both strong asymmetric and symmetric stretching bands is conclusive evidence for the nitro functional group.

Workflow for FT-IR Spectral Analysis

The logical flow from sample preparation to final structural confirmation can be visualized as follows.

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information. The key identifying features are the sharp N-H stretch of the indole ring around 3406 cm⁻¹ and, most significantly, the two strong absorption bands corresponding to the asymmetric (~1550-1475 cm⁻¹) and symmetric (~1360-1290 cm⁻¹) stretching vibrations of the nitro group.[9] Additional bands related to aromatic C-H and C=C stretching further confirm the indole structure. This detailed spectral analysis serves as a reliable method for the identification and characterization of this compound in various scientific and industrial applications.

References

- 1. ejournal.upi.edu [ejournal.upi.edu]

- 2. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. azooptics.com [azooptics.com]

- 5. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

4-nitroindole mass spectrometry fragmentation pattern

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 4-Nitroindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₈H₆N₂O₂) is a significant heterocyclic compound utilized as a building block in the synthesis of various biologically active molecules and pharmaceutical agents. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in complex matrices. This guide provides a detailed overview of the core fragmentation patterns of this compound, primarily under Electron Ionization (EI), based on established fragmentation principles of nitroaromatic compounds and indole (B1671886) derivatives.

Core Fragmentation Pathways

Under electron ionization, this compound (Molecular Weight: 162.15 g/mol ) undergoes several characteristic fragmentation reactions. The molecular ion [M]•+ is typically observed at m/z 162. The fragmentation is dominated by reactions involving the nitro group, often followed by the breakdown of the heterocyclic indole ring structure.

The primary fragmentation pathways include:

-

Loss of Nitrogen Dioxide (•NO₂): A common fragmentation for nitroaromatic compounds, leading to the formation of an ion at m/z 116.

-

Loss of Nitric Oxide (•NO): This pathway proceeds via a nitro-to-nitrite rearrangement ([O=N-O]•+) within the molecular ion, followed by the loss of •NO, resulting in an ion at m/z 132.

-

Loss of Carbon Monoxide (CO): Following the loss of •NO, the resulting ion at m/z 132 can further lose a molecule of carbon monoxide to yield an ion at m/z 104.

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the indole ring, which can occur from various fragment ions, such as the loss of HCN from the [M-NO₂]•+ ion to produce a fragment at m/z 89.

Quantitative Data Summary

The principal ions observed in the electron ionization mass spectrum of this compound are summarized below. The relative intensities can vary depending on the specific instrument and conditions used.

| m/z | Proposed Ion/Fragment | Formula | Notes |

| 162 | [M]•+ (Molecular Ion) | [C₈H₆N₂O₂]•+ | The parent ion of this compound. |

| 132 | [M - NO]•+ | [C₈H₆NO]•+ | Formed via nitro-nitrite rearrangement followed by loss of •NO.[1][2] |

| 116 | [M - NO₂]•+ | [C₈H₆N]•+ | Results from the direct cleavage and loss of a nitrogen dioxide radical.[1][2] |

| 104 | [M - NO - CO]•+ | [C₇H₆N]•+ | Arises from the subsequent loss of CO from the m/z 132 fragment. |

| 89 | [M - NO₂ - HCN]•+ | [C₇H₅]•+ | Characteristic loss of HCN from the indole ring structure after initial loss of the nitro group. |

Visualization of Fragmentation Pathways

The logical flow of the fragmentation process can be visualized to better understand the relationships between the precursor and product ions.

A more detailed visualization including the key nitro-nitrite rearrangement step is provided below.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The data described herein are typically obtained using a standard protocol for Electron Ionization Mass Spectrometry, often coupled with a Gas Chromatography (GC-MS) system for sample introduction.

Objective: To generate a reproducible mass spectrum of this compound showing the molecular ion and characteristic fragment ions.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

-

Sample Introduction:

-

GC-MS: A 1 µL aliquot of the sample is injected into the gas chromatograph. The GC column (e.g., a non-polar DB-5ms or similar) separates the analyte from the solvent and any impurities. The oven temperature program is optimized to ensure elution of this compound as a sharp peak.

-

Direct Insertion Probe: Alternatively, a small amount of solid this compound can be placed on a direct insertion probe, which is then heated under vacuum to volatilize the sample directly into the ion source.

-

-

Ion Source:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This standard energy is used to generate reproducible fragmentation patterns that are comparable to library spectra.[3][4][5]

-

Source Temperature: Typically maintained between 200-250 °C to ensure the sample remains in the gas phase without thermal degradation.

-

-

Mass Analyzer:

-

Analyzer Type: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Mass Range: Scanned from m/z 40 to 200 to cover the molecular ion and all expected fragments.

-

-

Data Acquisition: The detector records the abundance of ions at each mass-to-charge ratio, generating the mass spectrum. The data system software is used to plot the relative abundance of ions versus m/z.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by distinct losses from the nitro group, leading to key fragments at m/z 132 ([M-NO]•+) and m/z 116 ([M-NO₂]•+). Subsequent fragmentation involves the breakdown of the core indole structure. The predictable nature of these pathways allows for confident identification of this compound in complex mixtures and serves as a basis for the structural elucidation of related nitro-containing indole derivatives.

References

The Versatile Scaffold: A Technical Guide to the Key Uses and Applications of 4-Nitroindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroindole, a heterocyclic aromatic organic compound, has emerged as a crucial building block in the landscape of chemical synthesis and drug discovery. Its indole (B1671886) core, substituted with a nitro group at the fourth position, imparts unique electronic properties and reactivity, making it a versatile precursor for a diverse array of complex molecules. This technical guide provides an in-depth exploration of the core applications of this compound, detailing its role in the synthesis of bioactive compounds, its utility in materials science, and its application as a valuable research tool. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and material design. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Appearance | Brown crystalline powder | [1] |

| Melting Point | 205-207 °C | [2] |

| Purity (HPLC) | ≥ 98% | [1] |

| CAS Number | 4769-97-5 | [1] |

| Storage Conditions | 0-8 °C, Protect from light | [1][3] |

Core Applications of this compound

Keystone in Organic Synthesis and Medicinal Chemistry

This compound serves as a pivotal intermediate in the synthesis of a multitude of biologically active molecules. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, or it can act as a directing group in various chemical transformations.

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. Overexpression of TDO is implicated in creating an immunosuppressive tumor microenvironment. Consequently, TDO inhibitors are actively being pursued as cancer immunotherapies. This compound derivatives have shown promise in this area.

Signaling Pathway of Tryptophan 2,3-Dioxygenase (TDO)

References

The Discovery and Significance of 4-Nitroindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, and the introduction of a nitro group, particularly at the 4-position, gives rise to a class of compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of 4-nitroindole derivatives, with a particular focus on their applications in oncology. This document details key synthetic methodologies, presents quantitative biological data, and outlines experimental protocols for the evaluation of these compounds. Furthermore, it visually elucidates the intricate signaling pathways modulated by this compound derivatives through detailed diagrams, offering a valuable resource for researchers in the field of drug discovery and development.

Discovery and Historical Context

The chemistry of indoles dates back to the mid-19th century, with the initial investigations centered around the natural dye indigo. The first successful synthesis of the parent indole molecule was achieved in 1866 through the zinc distillation of oxindole. The exploration of substituted indoles, including nitroindoles, followed as synthetic methodologies became more sophisticated.

Early preparations of this compound were of limited practical value. A significant advancement came with the development of a synthesis method that parallels the Reissert indole synthesis, which has become a reliable and scalable route to this important intermediate.[1] Over the years, various other synthetic strategies, such as the Fischer indole synthesis and the Batcho-Leimgruber synthesis, have been adapted for the preparation of nitroindoles, providing access to a wide range of derivatives.[2] The this compound core serves as a versatile building block for the synthesis of more complex molecules with diverse biological functions.[3]

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives is crucial for exploring their biological potential. Several methods have been developed, with the Reissert-based synthesis being a prominent and well-documented procedure.

General Synthetic Routes

Several key synthetic strategies are employed for the synthesis of nitroindoles:

-

Reissert-based Synthesis: This is a widely used method for the preparation of 4-nitroindoles. It involves the reaction of an N-(2-methyl-3-nitrophenyl)formimidate with diethyl oxalate (B1200264) in the presence of a strong base like potassium ethoxide.[1][2]

-

Fischer Indole Synthesis: This classic method involves the acid-catalyzed cyclization of a phenylhydrazone. For nitroindoles, a nitrophenylhydrazine (B1144169) is condensed with an appropriate aldehyde or ketone.[2]

-

Batcho-Leimgruber Indole Synthesis: This method allows for the synthesis of substituted indoles from o-nitrotoluenes. It has been applied to the synthesis of (4-nitro-1H-indol-6-yl)phosphonic acid derivatives.

-

Regioselective Nitration: Direct nitration of the indole ring can be challenging due to the sensitivity of the indole nucleus. However, methods for the regioselective nitration of indoles at the 3-position under non-acidic conditions have been developed.[4]

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is adapted from Organic Syntheses and provides a reliable method for the laboratory-scale preparation of this compound.[1]

Step A: Ethyl N-(2-methyl-3-nitrophenyl)formimidate

-

A 1-L, one-necked, round-bottomed flask is equipped with a Claisen condenser and a drying tube.

-

The flask is charged with 200 g (1.35 mol) of freshly distilled triethyl orthoformate, 1 g of p-toluenesulfonic acid, and 152 g (1 mol) of 2-methyl-3-nitroaniline.

-

The solution is heated to 120°C, and the ethanol (B145695) formed during the reaction is continuously distilled off over approximately 1 hour.

-

The residue is subjected to fractional vacuum distillation to yield ethyl N-(2-methyl-3-nitrophenyl)formimidate as a light-yellow oil that solidifies on standing. (Yield: 88%, mp 57–58°C).

Step B: this compound

-

In a 200-mL beaker, a solution of 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry dimethylformamide is prepared.

-

While cooling and with vigorous stirring, 11 g (0.13 mol) of potassium ethoxide is added to the beaker.

-

This solution is immediately poured into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry dimethyl sulfoxide.

-

The resulting deep-red solution is stirred for 1 hour at approximately 40°C.

-

The reaction mixture is then poured into 500 mL of ice-cold water.

-

The precipitated product is collected by filtration and dried, yielding crude this compound as a brownish-yellow solid.

-

The crude product can be purified by sublimation at 170°C/0.5 mm to give yellow crystals. (Yield: 71%, mp 204–205°C).

Significance and Applications in Drug Discovery

This compound and its derivatives are highly significant as intermediates in the synthesis of a wide array of biologically active molecules.[3] Their applications span various therapeutic areas, with a pronounced impact on oncology.

Anticancer Activity

Derivatives of nitroindoles, particularly 5-nitroindoles, have demonstrated potent anticancer activities.[2][5] These compounds have been shown to target and stabilize G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene.[2][5] The c-Myc transcription factor is overexpressed in up to 80% of human cancers, making it a prime target for therapeutic intervention. Stabilization of the G4 structure in the c-Myc promoter leads to the downregulation of its expression, subsequently inducing cell cycle arrest and apoptosis in cancer cells.[2][5]

Furthermore, some 5-nitroindole (B16589) derivatives have been observed to increase the intracellular levels of reactive oxygen species (ROS), which contributes to their cytotoxic effects against cancer cells.[2][5]

Other Therapeutic Applications

Beyond cancer, this compound serves as a precursor for the synthesis of compounds targeting a range of biological entities, including:

-

CB2 Cannabinoid Receptor Ligands: For potential use in inflammatory and neuropathic pain.

-

CGRP Receptor Antagonists: For the treatment of migraines.

-

Anti-angiogenic Agents: To inhibit the formation of new blood vessels, a key process in tumor growth.

-

Tryptophan Dioxygenase Inhibitors: As potential immunomodulators in cancer therapy.

Quantitative Data and Structure-Activity Relationships

The biological activity of this compound derivatives is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Anticancer Activity of 5-Nitroindole Derivatives

A study on pyrrolidine-substituted 5-nitroindole derivatives as c-Myc G-quadruplex binders revealed important SAR insights. The anti-proliferative effects of these compounds were evaluated against human cervical cancer (HeLa) cells using an Alamar blue assay.[5]

Table 1: In Vitro Anticancer Activity of 5-Nitroindole Derivatives against HeLa Cells [5]

| Compound | R1 | R2 | IC50 (µM) ± SD |

| 5 | -(CH2)3-pyrrolidine | H | 5.08 ± 0.91 |

| 7 | -(CH2)3-pyrrolidine | CH2-N-pyrrolidine | 5.89 ± 0.73 |

| 9 | H | CH2-N-diethylamine | > 25 |

| 12 | H | CH2-N-morpholine | 9.98 ± 0.86 |

Data extracted from Nimbarte et al., ChemMedChem, 2021.

Structure-Activity Relationship Insights: [5]

-

The presence of a nitro group at the 5-position of the indole core is critical for binding to the c-Myc G-quadruplex.

-

Protection of the indole nitrogen (N1 position) plays a significant role in improving G4 binding affinity.

-

The nature of the substituent at the 3-position influences the anti-proliferative activity.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of compounds on cultured cells.

Materials:

-

96-well microplate

-

Cells in culture

-

This compound derivative stock solution (in DMSO)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

c-Myc G-Quadruplex Binding Assay (Fluorescence Intercalator Displacement - FID)

This assay is used to assess the ability of a compound to bind to and stabilize the c-Myc G-quadruplex DNA.

Materials:

-

c-Myc G-quadruplex forming oligonucleotide (e.g., Pu22: TGAGGGTGGGTAGGGTGGGTAA)

-

Fluorescent intercalator (e.g., Thiazole Orange)

-

Assay buffer (e.g., 20 mM sodium cacodylate, 140 mM KCl, pH 7.0)

-

96-well black microplate

-

Fluorimeter

Procedure: [5]

-

G-Quadruplex Formation: Dissolve the c-Myc oligonucleotide in the assay buffer, heat to 95°C for 5 minutes, and then slowly cool to room temperature to allow for G-quadruplex formation.

-

Assay Setup: In each well of the microplate, add the pre-formed G-quadruplex DNA (e.g., 0.25 µM final concentration) and the fluorescent intercalator (e.g., 0.5 µM final concentration).

-

Compound Addition: Add the this compound derivative at various concentrations to the wells.

-

Incubation: Incubate the plate at room temperature for a short period to allow for binding equilibrium.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the intercalator.

-

Data Analysis: The displacement of the fluorescent intercalator by the test compound will result in a decrease in fluorescence. Calculate the DC50 value (the concentration of the compound required to displace 50% of the fluorescent probe).

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of ROS in response to compound treatment.

Materials:

-

Cells in culture

-

This compound derivative stock solution

-

ROS-sensitive fluorescent probe (e.g., H2DCFDA)

-

Assay buffer or phenol (B47542) red-free medium

-

Positive control (e.g., H2O2)

-

Fluorescence microplate reader or flow cytometer

-

Cell Seeding: Seed cells in a 96-well black plate and allow them to attach overnight.

-

Probe Loading: Remove the culture medium and incubate the cells with the ROS-sensitive probe (e.g., 20 µM H2DCFDA) in assay buffer for 30-45 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove the excess probe.

-

Compound Treatment: Add the this compound derivative at various concentrations to the cells and incubate for the desired time. Include a positive control.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 495 nm excitation and 529 nm emission for DCF).

-

Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

c-Myc Downregulation Pathway

As previously mentioned, a primary mechanism of action for some anticancer 5-nitroindole derivatives is the downregulation of the c-Myc oncoprotein. This is achieved through the stabilization of a G-quadruplex structure in the promoter region of the c-MYC gene, which inhibits its transcription.

ROS-Induced Apoptosis Pathway

The induction of reactive oxygen species (ROS) is another important mechanism contributing to the anticancer effects of some this compound derivatives. Elevated ROS levels can lead to oxidative stress, damage to cellular components, and ultimately trigger apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers. While direct targeting of this pathway by this compound derivatives is still under investigation, many indole-based compounds are known to modulate its activity.

Future Perspectives

The discovery and development of this compound derivatives continue to be a vibrant area of research. The versatility of the this compound scaffold allows for the generation of large libraries of compounds for high-throughput screening against a multitude of biological targets. Future research will likely focus on:

-

Optimization of existing lead compounds: Improving the potency, selectivity, and pharmacokinetic properties of current this compound-based drug candidates.

-

Exploration of new therapeutic targets: Identifying novel biological targets for this compound derivatives beyond oncology.

-

Development of novel synthetic methodologies: Creating more efficient and environmentally friendly methods for the synthesis of these compounds.

-

Combination therapies: Investigating the synergistic effects of this compound derivatives with other therapeutic agents.

The continued exploration of this fascinating class of compounds holds great promise for the development of new and effective therapies for a range of human diseases.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitro-Oleic acid triggers ROS production via NADPH oxidase activation in plants: a pharmacological approach - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Nitroindoles: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals